Kanamycin sulfate

Descripción general

Descripción

Kanamycin sulfate is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various infections caused by susceptible bacteria. The compound is available in oral, intravenous, and intramuscular forms and is particularly effective against gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified kanamycin is then converted to its sulfate form by reacting with sulfuric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to a series of extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization. The final product is obtained as a white to off-white powder, which is then formulated into various dosage forms .

Análisis De Reacciones Químicas

Derivatization Reactions in Analytical Detection

Kanamycin sulfate undergoes derivatization with fluorogenic or chromogenic agents for HPLC analysis. Common methods include:

Table 1: Derivatization Methods for this compound

-

FMOC-Cl : Forms stable fluorescent adducts via amine group alkylation.

-

PIC : Produces UV-active N-aryl-N′-phenyl urea derivatives.

-

NITC : Generates thiocarbamate derivatives for enhanced sensitivity .

Decomposition and Stability

This compound is thermally stable (<10% degradation after autoclaving at 120°C for 1 hour) but decomposes under extreme conditions:

-

Thermal decomposition products : Carbon oxides (CO, CO₂), nitrogen oxides (NOₓ), sulfur oxides (SOₓ) .

-

Incompatibilities : Reacts with strong oxidizing agents (e.g., peroxides), leading to hazardous byproducts .

Interaction with Sulfuric Acid

During synthesis, kanamycin freebase is treated with sulfuric acid to form the sulfate salt. This protonation enhances water solubility and stability .

Aplicaciones Científicas De Investigación

Microbiology Applications

Kanamycin sulfate is widely used in microbiological research due to its effectiveness as a selective agent.

- Selective Agent : It is commonly employed to select for resistant strains of mammalian, fungal, or bacterial cells that harbor kanamycin resistance genes (kanMX). Typically, it is used at concentrations around 50 µg/mL in culture media .

- Culture Media : Kanamycin is incorporated into various isolation media such as Kanamycin Esculin Azide Agar for the selective isolation of group D streptococci .

Table 1: Microbiology Applications of this compound

| Application | Description |

|---|---|

| Selective Agent | Used for selecting kanMX transformed cells |

| Culture Media | Added to media for isolating specific bacterial strains |

| Resistance Gene Selection | Facilitates selection in genetic engineering applications |

Molecular Biology Applications

In molecular biology, this compound serves as a critical tool for gene selection and transformation processes.

- Gene Transformation : It is used in Agrobacterium-mediated transformation where the neomycin phosphotransferase (nptII) gene serves as a selection marker. This application is crucial for developing genetically modified plants .

- Cell Culture Contamination Prevention : Kanamycin is effective in preventing bacterial contamination in cell cultures, ensuring the integrity of experimental results .

Table 2: Molecular Biology Applications of this compound

| Application | Description |

|---|---|

| Gene Transformation | Used with nptII gene for plant transformation |

| Cell Culture | Prevents bacterial contamination in cell cultures |

Clinical Applications

This compound has been utilized in various therapeutic contexts, particularly in treating infections.

- Treatment of Gonorrheal Urethritis : A study demonstrated that a single dose of 2 g this compound effectively cured 93% of men with acute gonorrheal urethritis, showcasing its efficacy as an antibiotic treatment .

- Hepatic Encephalopathy Management : In patients with hepatic cirrhosis, this compound was used prophylactically to manage hyperammonemia and hepatic encephalopathy. A transition to rifaximin was evaluated, indicating the need for ongoing research into optimal treatment regimens .

Table 3: Clinical Applications of this compound

| Condition | Treatment Description |

|---|---|

| Gonorrheal Urethritis | Cured 93% of cases with a single parenteral dose |

| Hepatic Encephalopathy | Used as prophylaxis; efficacy evaluated when switched to rifaximin |

Agricultural Applications

In agriculture, this compound plays a role in plant biotechnology.

- Transgenic Plant Selection : It is utilized as a selective agent in the production of transgenic plants by allowing only those cells that have successfully integrated the desired genes (e.g., resistance genes) to survive .

Table 4: Agricultural Applications of this compound

| Application | Description |

|---|---|

| Transgenic Plant Development | Selective agent for plants with integrated resistance genes |

Case Studies and Research Findings

- Efficacy in Gonorrhea Treatment :

- Switching from Kanamycin to Rifaximin :

- Genetic Engineering Success :

Mecanismo De Acción

Kanamycin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S ribosomal RNA of the 30S subunit. As a result, the bacterium is unable to synthesize proteins vital to its growth, leading to cell death .

Comparación Con Compuestos Similares

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa infections.

Kanamycin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Actividad Biológica

Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic that exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This article explores its biological activity, including mechanisms of action, efficacy against specific pathogens, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the initiation complex and causing misreading of mRNA, which ultimately leads to the production of nonfunctional proteins. This mechanism is crucial for its effectiveness against a wide range of bacterial species.

Antibacterial Efficacy

This compound has been shown to be effective against several clinically relevant pathogens. Below is a summary of its Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 32 |

| Staphylococcus aureus (MRSA) | 64 |

| Klebsiella pneumoniae (ATCC 70063) | 16 |

| Escherichia coli (ATCC 25922) | 8 |

| Pseudomonas aeruginosa (PAO1) | 128 |

These values indicate that this compound retains substantial activity against resistant strains, although some strains exhibit higher resistance levels, necessitating further research into modified derivatives for enhanced efficacy .

Synthesis of Carbon Dots from this compound

A novel study synthesized carbon dots (CDs-Kan) from this compound using a hydrothermal method. The resulting CDs demonstrated good antibacterial properties similar to those of kanamycin itself, effectively inhibiting both Gram-positive and Gram-negative bacteria. Scanning electron microscopy revealed morphological changes in treated bacterial cells, indicating the bactericidal effects of the treatment .

Impact on Microalgae

Research has also explored the effects of this compound on microalgae, specifically its impact on growth and photosynthetic activity. A study involving Dictyosphaerium pulchellum and Micractinium pusillum found that concentrations above 5 mg/L significantly inhibited growth and protein synthesis in these species. This suggests potential applications in aquaculture for controlling undesired microbial growth .

Edible Cross-Linked Cellulose Material

Another innovative application involved developing an edible this compound cross-linked cellulose material that exhibited strong antibacterial activity against multiple pathogenic bacteria. This approach highlights the potential for using kanamycin in food safety and preservation .

Case Studies

-

Clinical Application in CAR T-Cell Therapy :

This compound was utilized in the production of genetically modified T-cells for cancer therapy. The compound's role in maintaining cell viability during the manufacturing process was crucial for developing effective therapies . -

Antibacterial Nanomaterials :

The conversion of kanamycin into nanomaterials has opened avenues for enhanced antibacterial applications. The synthesized carbon dots showed promising results in retaining the antimicrobial properties while offering improved biosafety profiles .

Propiedades

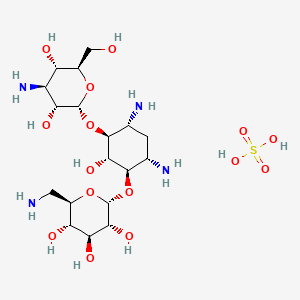

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJHOSQTJFQJX-NOAMYHISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023184 | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.23e+01 g/L | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, Crystals from methanol + ethanol | |

CAS No. |

59-01-8, 8063-07-8 | |

| Record name | Kanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.